molecular formula C14H17N3O2S B2975094 N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide CAS No. 337924-57-9

N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide

Cat. No. B2975094
CAS RN: 337924-57-9
M. Wt: 291.37
InChI Key: HZTPUMBFQMDBHI-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising anti-cancer properties, making it a subject of interest for researchers in the field of oncology.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide involves the inhibition of the histone deacetylase enzyme, which leads to changes in gene expression and cell growth. Specifically, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide inhibits the activity of HDAC1, HDAC2, and HDAC3, which are involved in the regulation of cell cycle progression and apoptosis. By inhibiting these enzymes, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide has been shown to inhibit tumor growth in animal models of cancer, further demonstrating its potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide for lab experiments is its specificity for the histone deacetylase enzyme. This specificity allows researchers to study the effects of inhibiting this enzyme on cancer cells, without interfering with other cellular processes. However, one limitation of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide. One area of interest is the development of more potent analogs of this compound, which could improve its effectiveness as a cancer therapy. Additionally, researchers may investigate the use of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its anti-cancer effects. Finally, further studies may be conducted to better understand the mechanisms of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide, which could lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

The synthesis of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide involves a multi-step process that requires the use of various reagents and techniques. The first step involves the reaction of 4-methylbenzylamine with 4-pyridinemethanol to form the intermediate product, which is then treated with thionyl chloride to generate the corresponding sulfonamide. This sulfonamide is then subjected to a series of reactions involving various reagents, including sodium hydride and triethylamine, to produce the final product.

Scientific Research Applications

N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the histone deacetylase enzyme, which plays a key role in regulating gene expression and cell growth. By inhibiting this enzyme, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(4-methylphenyl)-N-(pyridin-4-ylmethylsulfamoyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-12-2-4-13(5-3-12)10-16-20(18,19)17-11-14-6-8-15-9-7-14/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTPUMBFQMDBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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